Cas no 2877765-70-1 (1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine)
![1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/2877765-70-1x500.png)
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine 化学的及び物理的性質
名前と識別子
-
- 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine
- F6839-1744
- AKOS040888147
- 2877765-70-1
- 8-(4-Phenyl-1-piperazinyl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
-
- インチ: 1S/C17H16F3N5/c18-17(19,20)14-12-25-7-6-21-15(16(25)22-14)24-10-8-23(9-11-24)13-4-2-1-3-5-13/h1-7,12H,8-11H2
- InChIKey: PPAVEJKEMZAYNE-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C(F)(F)F)=CN1C=CN=C2N1CCN(C2=CC=CC=C2)CC1
計算された属性
- せいみつぶんしりょう: 347.13578002g/mol
- どういたいしつりょう: 347.13578002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 5.09±0.40(Predicted)
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6839-1744-2mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6839-1744-3mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6839-1744-10mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6839-1744-50mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6839-1744-20mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6839-1744-75mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6839-1744-1mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6839-1744-2μmol |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6839-1744-40mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6839-1744-15mg |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine |
2877765-70-1 | 15mg |
$133.5 | 2023-09-07 |
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazineに関する追加情報
Introduction to 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine (CAS No. 2877765-70-1)
1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine, identified by its CAS number 2877765-70-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a fused imidazo[1,2-a]pyrazine core, which is appended with a phenyl group and a trifluoromethyl-substituted imidazo[1,2-a]pyrazine moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The trifluoromethyl group is a key structural element in this compound, contributing to its unique physicochemical properties and potentially enhancing its biological activity. Trifluoromethyl groups are widely recognized for their ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine, the presence of this group may play a crucial role in modulating its pharmacokinetic and pharmacodynamic profiles.
The imidazo[1,2-a]pyrazine scaffold is another critical component of this compound, known for its broad spectrum of biological activities. Imidazo[1,2-a]pyrazines have been extensively studied for their potential as scaffolds in the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The fused ring system provides a rich array of hydrogen bonding sites and electronic distributions that can interact with biological targets, making it an attractive structure for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine and its potential targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary computational analyses have indicated that this molecule could interact with kinases and other enzymes relevant to cancer progression.
In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine are of paramount importance. The phenyl ring appended to the imidazo[1,2-a]pyrazine core can be further modified to enhance binding affinity and selectivity. Strategies such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) are being employed to fine-tune the properties of this compound. These approaches leverage high-throughput screening (HTS) data and X-ray crystallography to identify lead compounds that can be further developed into clinical candidates.
The trifluoromethyl group in 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine not only influences its metabolic stability but also contributes to its electronic properties. This can be particularly advantageous when designing molecules that require specific interactions with biological targets. For example, trifluoromethyl groups can enhance electron-withdrawing effects in aromatic systems, which can alter the reactivity and binding characteristics of the molecule.
Current research in medicinal chemistry emphasizes the importance of understanding structure-function relationships in drug candidates. The study of 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine fits well within this paradigm. By elucidating how different structural features contribute to its biological activity, researchers can develop more effective strategies for drug design. This includes optimizing substituents such as the phenyl ring and the trifluoromethyl group to maximize potency and minimize side effects.
Moreover, advances in synthetic methodologies have made it possible to access complex heterocyclic structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized the construction of imidazo[1,2-a]pyrazine derivatives like 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine. These methods allow for precise control over regioselectivity and stereochemistry, enabling chemists to tailor molecular structures for specific biological applications.
The potential therapeutic applications of 1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine are still being explored, but preliminary findings suggest that it may have utility in treating various conditions. For instance, studies have indicated that imidazo[1,2-a]pyrazine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of a trifluoromethyl group may enhance these effects by improving enzyme binding affinity.
In addition to its potential as an anti-inflammatory agent, 1 - phen yl - 4 - [ 2 - ( t r i f lu o r o m e t h y l ) i m i d a z o [ 1 , 2 - a ] p y r a z i n - 8 - y l ] p i p e r a z i n e may also exhibit antiviral or anticancer properties. The imidazo[1,2-a]pyrazine scaffold is known to interact with viral proteases and kinases involved in pathogenesis. By targeting these enzymes, this compound could disrupt viral replication or cancer cell proliferation.
The development of novel therapeutic agents requires not only innovative chemical synthesis but also rigorous biological evaluation. To assess the potential of 1 - p h e n y l - 4 - [ 2 - ( t r i f lu o r o m e t h y l ) i m i d a z o [ 1 , 2 - a ] p y r a z i n - 8 - y l ] p i p e r a z i n e , researchers employ various assays to evaluate its potency, selectivity, and toxicity. These include enzyme inhibition assays, cell-based assays, and animal models of disease. By integrating structural biology techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry, scientists can gain detailed insights into how this compound interacts with its biological targets.
The future directions for research on 1 - p h e n y l - 4 - [ 2 - ( t r i f lu o r o m e t h y l ) i m i d a z o [ 1 , 2 - a ] p y r a z i n - 8 - y l ] p i p e r a z i n e are promising, with opportunities for both academic investigation and industrial application. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
2877765-70-1 (1-phenyl-4-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-yl]piperazine) 関連製品
- 899932-86-6(N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide)
- 2241141-79-5(N,N-dimethyl-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 179057-29-5(4-(1H-Pyrazol-3-yl)benzaldehyde)
- 2172017-62-6(4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid)
- 1541992-04-4(1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)
- 1249176-14-4(4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)
- 1170867-35-2(N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 35717-24-9(1-(4-bromothiophen-3-yl)ethan-1-one)
- 1805454-92-5(4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride)




